ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Modifications
Research has focused on the synthesis and modification of thiazole derivatives due to their substantial chemical and biological significance. For instance, Desai et al. (2019) explored synthetic modifications in Ethyl 2-amino-4-methylthiazole-5-carboxylate, revealing its potential as a precursor for antimicrobial agents through structure-activity relationship studies. The study utilized IR, NMR, and mass spectral techniques for structural confirmation and highlighted the antimicrobial activities against various bacterial and fungal strains, demonstrating the compound's utility in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Crystal Structure Analysis
Menati et al. (2020) reported the synthesis and crystal structure analysis of a new azo-Schiff base derivative related to Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This work highlighted the importance of structural studies in understanding the molecular configurations of thiazole derivatives and their potential applications in material science and molecular engineering (Menati, Mir, & Notash, 2020).
Antimicrobial and Antituberculosis Activities
A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues designed as Mycobacterium tuberculosis GyrB inhibitors showcases the therapeutic potential of thiazole derivatives. The compound ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated promising activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting its potential as a novel antituberculosis agent (Jeankumar et al., 2013).
Corrosion Inhibition
Dohare et al. (2017) investigated pyranpyrazole derivatives, including Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as corrosion inhibitors for mild steel. This research is crucial for industrial applications, particularly in enhancing the durability of metals. The study combined experimental techniques with quantum chemical studies to elucidate the mechanism of corrosion inhibition, demonstrating the compound's efficacy in protecting mild steel surfaces (Dohare, Ansari, Quraishi, & Obot, 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with a variety of targets in the body.
Mode of Action
For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad impact on cellular function and health.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Properties
IUPAC Name |
ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-13(2)21-20(26-17)22-18(23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKBNKIRGUHXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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